

Disodium Inosinate: A Toxicological and Safety Guide for Laboratory Applications

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Compound of Interest

Compound Name: 2'-Inosinic acid, disodium salt

Cat. No.: B3317739

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Abstract

Disodium 5'-inosinate (CAS No. 4691-65-0), a widely used flavor enhancer in the food industry, is also utilized in various laboratory research settings. This technical guide provides an in-depth overview of the toxicological and safety data pertinent to the laboratory use of disodium inosinate. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and informed use of this compound. This document summarizes key toxicological endpoints, including acute and chronic toxicity, genotoxicity, and metabolic pathways. Detailed experimental protocols for pivotal studies are provided, and key concepts are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

Disodium inosinate is the disodium salt of inosinic acid, a purine nucleotide.[1] It is an odorless, white crystalline powder or crystals, soluble in water, sparingly soluble in ethanol, and practically insoluble in ether.[1]

Table 1: Chemical Identifiers and Properties



Property	Value	Reference
IUPAC Name	Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate	[2]
CAS Number	4691-65-0	[1]
Molecular Formula	C10H11N4Na2O8P	[2]
Molecular Weight	392.17 g/mol (anhydrous)	[1]
Solubility in Water	13 g/100 mL at 20°C	[1]

Regulatory Status and Acceptable Daily Intake

Disodium inosinate is generally recognized as safe (GRAS) for its intended use as a flavor enhancer by the U.S. Food and Drug Administration (FDA).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the safety of disodium inosinate and established an Acceptable Daily Intake (ADI) of "not specified," which indicates a very low level of toxicity.[4]

Toxicological Data Acute Toxicity

Disodium inosinate exhibits low acute toxicity. The median lethal dose (LD50) has been determined in several rodent studies.

Table 2: Acute Toxicity of Disodium Inosinate

Species	Route of Administration	LD50 (mg/kg body weight)	Reference
Rat	Oral	15,900	[4]
Mouse	Oral	> 10,000	[3]



Short-Term and Chronic Toxicity

Long-term feeding studies in animals have not revealed significant adverse effects at typical exposure levels.[3] However, at very high doses, some effects have been observed.

Table 3: Key Short-Term and Chronic Toxicity Studies

Study	Species	Dose Levels	Duration	Key Findings
Yonetani et al., 1973	Rats	0%, 1%, 2%, 4%, 8% in diet	1 year	Slight depression of body weight gain at 8%. Increased renal calcification in females at 4% and 8%. More severe nephrosis in males at 8% and females at 2% and 8%.
Usui et al., 1971	Rats	0%, 0.1%, 1% in diet	3 and 6 months	No significant abnormalities reported in behavior, body weight gain, food intake, hematology, urinalysis, or histopathological examination.

Genotoxicity

Genotoxicity studies have been conducted to assess the potential of disodium inosinate to induce genetic mutations or chromosomal damage.

Table 4: Genotoxicity of Disodium Inosinate



Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without	Negative	[4]
Chromosomal Aberration Test	Chinese Hamster Fibroblast Cells	Without	Positive	[4]
In vivo Micronucleus Test	Not specified	Not applicable	No data found	

The positive result in the in vitro chromosomal aberration test suggests that under the conditions of the assay, disodium inosinate has the potential to cause structural damage to chromosomes.[4] However, the negative Ames test indicates it does not induce point mutations in bacteria.[4] The absence of in vivo genotoxicity data is a noteworthy data gap.

Reproductive and Developmental Toxicity

A review of the literature by an FDA committee found no evidence of teratogenicity or adverse effects on reproduction.[2]

Metabolism and Signaling Pathways

Disodium inosinate, being a purine derivative, is metabolized through the purine metabolism pathway.[3] The final breakdown product of purine metabolism in humans is uric acid.[3] This is a critical consideration for individuals with pre-existing conditions such as gout or hyperuricemia, as high intake of purines can exacerbate these conditions.[3]



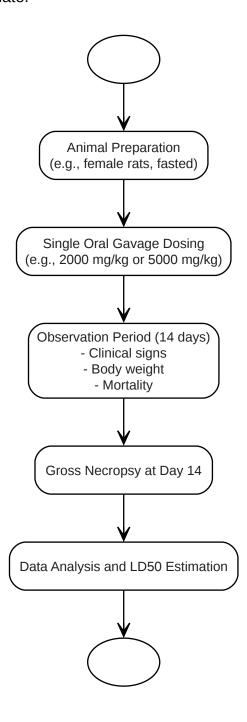
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Caption: Metabolic pathway of disodium inosinate to uric acid.

Experimental Protocols Acute Oral Toxicity Study (General Protocol based on OECD 423)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance like disodium inosinate.





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Caption: Workflow for an acute oral toxicity study.

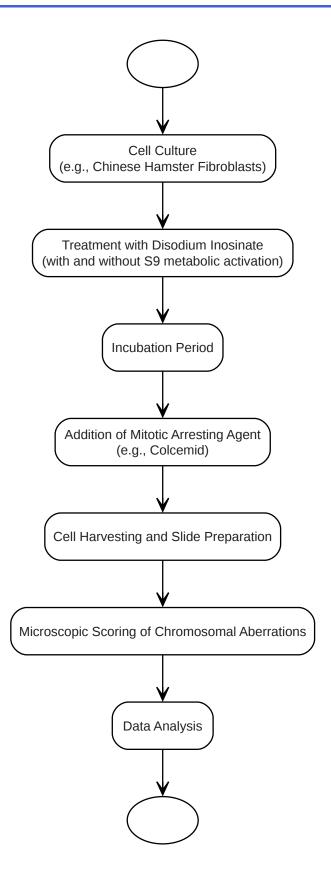
Methodology:

- Test Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used. Animals are fasted prior to dosing.
- Dose Administration: A single dose of disodium inosinate, dissolved or suspended in a suitable vehicle (e.g., water), is administered by oral gavage.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

In Vitro Chromosomal Aberration Test (General Protocol)

This protocol describes a typical procedure for assessing the potential of a chemical to induce chromosomal damage in cultured mammalian cells.





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Caption: Workflow for an in vitro chromosomal aberration assay.



Methodology:

- Cell Culture: A suitable mammalian cell line, such as Chinese hamster ovary (CHO) or Chinese hamster lung (CHL) fibroblasts, is cultured.
- Treatment: Cells are exposed to various concentrations of disodium inosinate, both with and without an exogenous metabolic activation system (S9 mix).
- Incubation: The treated cells are incubated for a specific period.
- Mitotic Arrest: A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Scoring: The slides are stained, and the chromosomes of at least 100 metaphase cells per concentration are analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

Laboratory Safety and Handling

When handling disodium inosinate powder in a laboratory setting, the following precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
- Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of dust.[5]
- Handling: Avoid generating dust. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.



- Skin Contact: Wash off with soap and plenty of water.
- Inhalation: Move to fresh air.
- Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

Disodium inosinate possesses a low order of acute toxicity and is not considered to be a reproductive or developmental toxicant. Long-term studies in animals at high doses have shown some renal effects. While it is not mutagenic in bacterial assays, it has been shown to induce chromosomal aberrations in mammalian cells in vitro. A key metabolic consideration is its conversion to uric acid, which is of relevance to susceptible individuals. Standard laboratory safety precautions are sufficient for handling disodium inosinate. Further in vivo genotoxicity studies would be beneficial to fully elucidate its safety profile.

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- To cite this document: BenchChem. [Disodium Inosinate: A Toxicological and Safety Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3317739#toxicological-and-safety-data-of-disodium-inosinate-for-lab-use]



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